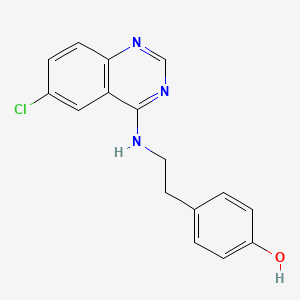
4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(6-chloro-4-quinazolinyl)amino]ethyl]phenol is a member of quinazolines.
科学的研究の応用
Antimalarial Activity
One of the primary applications of compounds similar to 4-(2-(6-Chloroquinazolin-4-ylamino)ethyl)phenol in scientific research is their potential in antimalarial therapy. A study synthesizing di-Mannich bases of related phenol compounds demonstrated less activity against Plasmodium falciparum compared to their quinoline counterparts, indicating the significance of structural differences in antimalarial efficacy (Barlin & Jiravinyu, 1990). Further, several other studies have explored similar compounds for their antimalarial properties, revealing varied efficacy against different strains of malaria (Barlin et al., 1994), (Barlin et al., 1992), (Barlin et al., 1993).
Synthesis and Transformation
Research has been conducted on the synthesis and transformation of compounds related to this compound, focusing on their fluorescent properties. For instance, a study involving the synthesis of quinoline derivatives illustrated their potential in producing fluorescent materials (Avetisyan et al., 2007).
Antibacterial and Antifungal Activities
Compounds structurally similar to this compound have been examined for their antibacterial and antifungal activities. A study involving thiosemicarbazone Schiff bases derived from similar compounds demonstrated significant activity against various bacterial and fungal strains (Melha, 2008).
Fluorescent Labeling
The potential for fluorescent labeling using derivatives of quinoline, which is structurally related to the compound , has been explored. This research indicates the possibility of utilizing such compounds in spectrofluorimetric determination methods, such as detecting phenols in industrial wastewater (Su et al., 2001).
特性
分子式 |
C16H14ClN3O |
|---|---|
分子量 |
299.75 g/mol |
IUPAC名 |
4-[2-[(6-chloroquinazolin-4-yl)amino]ethyl]phenol |
InChI |
InChI=1S/C16H14ClN3O/c17-12-3-6-15-14(9-12)16(20-10-19-15)18-8-7-11-1-4-13(21)5-2-11/h1-6,9-10,21H,7-8H2,(H,18,19,20) |
InChIキー |
MZQYEXKXFXQJMD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNC2=NC=NC3=C2C=C(C=C3)Cl)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



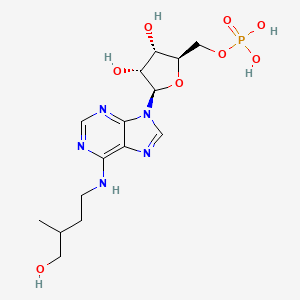
![5-(1,3-benzodioxol-5-yl)-2-butyl-7-[2-(2-carboxypropyl)-4-methoxyphenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid](/img/structure/B1260466.png)
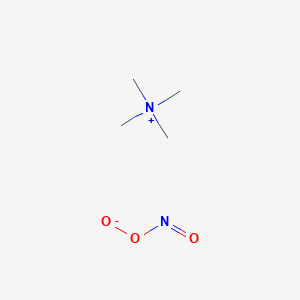
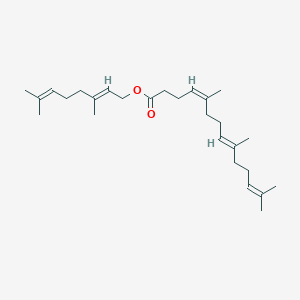



![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 3-methylbutanoate](/img/structure/B1260477.png)
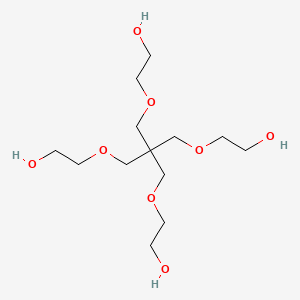
![[3-(Diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl] carbamate](/img/structure/B1260479.png)

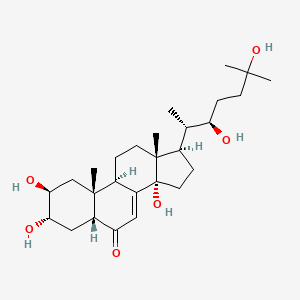

![n-Cyano-1-[(3,4-dimethoxyphenyl)methyl]-3,4-dihydro-6,7-dimethoxy-n'-octyl-2(1h)-isoquinoline-carboximidamide](/img/structure/B1260484.png)